1-Methoxy-4-(3-methylbutoxy)benzene
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Overview
Description
1-Methoxy-4-(3-methylbutoxy)benzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, where a methoxy group and a 3-methylbutoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the methoxy and 3-methylbutoxy groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
1-Methoxy-4-(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(3-methylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and 3-methylbutoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(2-methylbutoxy)benzene
- 1-Methoxy-4-(3-ethylbutoxy)benzene
- 1-Methoxy-4-(3-methylpentoxy)benzene
Uniqueness
1-Methoxy-4-(3-methylbutoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the 3-methylbutoxy group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions.
Properties
CAS No. |
20744-00-7 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-4-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(2)8-9-14-12-6-4-11(13-3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
OYLQCUOETLHMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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